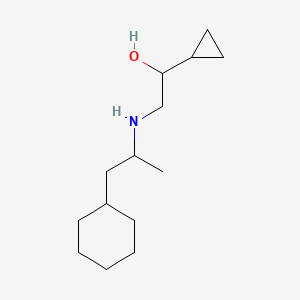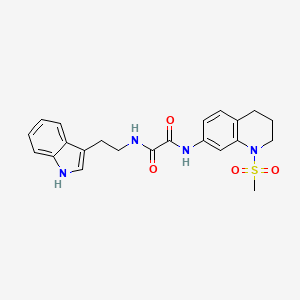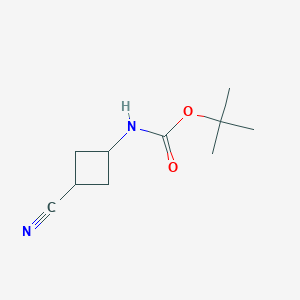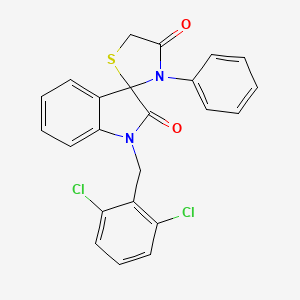
(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone” is a chemical compound with the molecular formula C15H15NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H15NO3 . The InChI code for this compound is 1S/C15H15NO3/c1-18-13-8-11 (12 (16)9-14 (13)19-2)15 (17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 257.29 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound (2-Amino-4,5-dimethoxyphenyl)(phenyl)methanone, a phenstatin derivative, has been synthesized using Eaton's reagent. This study focuses on its bromination to create novel compounds with varied structural properties. These compounds were analyzed using spectroscopic methods and density functional theory (DFT) to optimize their geometric parameters and understand their structural characteristics (Çeti̇nkaya, 2017).
Anticancer Research
- A derivative of this compound, namely (4-hydroxy-3-methyl-6-phenylbenzofuran-2-yl)methanone, was synthesized as a biologically stable compound. It exhibited selective cytotoxicity against tumorigenic cell lines, highlighting its potential as an anticancer agent (Hayakawa et al., 2004).
Antioxidant Properties
- The antioxidant properties of various derivatives of this compound were studied. These compounds showed effective radical scavenging activities, with one phenol derivative being identified as a particularly potent antioxidant (Çetinkaya et al., 2012).
Antimicrobial and Insect Antifeedant Potency
- Methanone derivatives related to this compound were synthesized and evaluated for antimicrobial and antioxidant activities. These compounds showed effectiveness against various bacterial and fungal strains and also exhibited insect antifeedant activities (G.Thirunarayanan, 2015).
Anti-inflammatory Research
- A series of 4-aminobenzophenones, including a derivative of this compound, were synthesized and evaluated for anti-inflammatory activities. These compounds effectively inhibited the release of proinflammatory cytokines and were identified as potent p38 MAP kinase inhibitors, indicating their potential in anti-inflammatory treatments (Ottosen et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, calling a POISON CENTER or doctor/physician if you feel unwell, and washing skin thoroughly after handling .
Eigenschaften
IUPAC Name |
(2-amino-4,5-dimethoxyphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-8-11(12(16)9-14(13)19-2)15(17)10-6-4-3-5-7-10/h3-9H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMYELHTHAILAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675249.png)
![3-({[1-(3,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2675250.png)

![Ethyl 3-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzo[d]imidazol-1-yl)propanoate](/img/structure/B2675257.png)
![2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2675259.png)
![3-(((2-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2675260.png)
![Methyl 4-(((tert-butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2675263.png)
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675264.png)

![ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate](/img/structure/B2675266.png)
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfamoylbutanoate](/img/structure/B2675267.png)

![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2675270.png)
